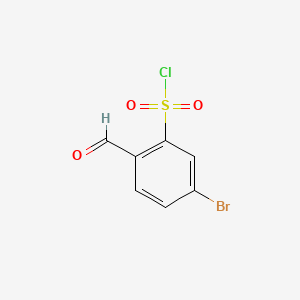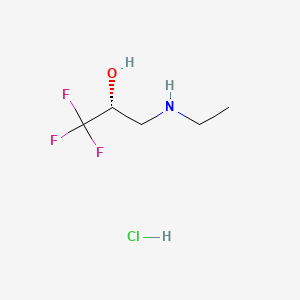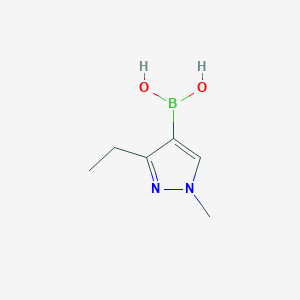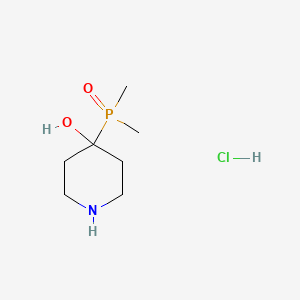![molecular formula C6H5BrO3 B13452973 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-oxabicyclo[320]heptane-2,4-dione is a bicyclic compound with a unique structure that includes a bromine atom and an oxabicyclo ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione typically involves the bromination of 3-oxabicyclo[3.2.0]heptane-2,4-dione. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in these reactions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives of 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Reduction Reactions: The major product is 3-oxabicyclo[3.2.0]heptane-2,4-dione.
Oxidation Reactions: Products include oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The oxabicyclo ring system provides a rigid framework that can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Oxabicyclo[3.1.0]hexane-2,4-dione: Has a different ring size, affecting its reactivity and applications.
Cyclobutane-1,2-dicarboxylic anhydride: Similar in structure but lacks the oxabicyclo ring system.
Uniqueness
1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione is unique due to the presence of both the bromine atom and the oxabicyclo ring system. This combination provides distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C6H5BrO3 |
|---|---|
Poids moléculaire |
205.01 g/mol |
Nom IUPAC |
1-bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C6H5BrO3/c7-6-2-1-3(6)4(8)10-5(6)9/h3H,1-2H2 |
Clé InChI |
KMRBKECRFQFRLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1C(=O)OC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
![tert-butyl N-[3-(5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]carbamate](/img/structure/B13452911.png)



![[2-({[2-(2-Fluorophenyl)ethyl]carbamoyl}methoxy)phenyl]phosphonic acid](/img/structure/B13452932.png)
![[R-(E)]-2-Ethylidene-1,5-dimethyl-3,3-diphenyl-pyrrolidine (R-EDDP)](/img/structure/B13452943.png)
![{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B13452951.png)



